Mps1 Kinase Inhibition Potency: Defined Low-Affinity Reference Profile vs. Staurosporine and SP600125
7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine (Compound 4) exhibits an IC₅₀ of 38.41 ± 4.6 μM against human Mps1 kinase, categorizing it as a low-affinity inhibitor under the assay conditions employed [1]. In direct head-to-head comparison, this potency is approximately 376-fold weaker than the pan-kinase inhibitor staurosporine (IC₅₀ = 0.102 ± 0.015 μM) and 55-fold weaker than SP600125 (IC₅₀ = 0.692 ± 0.12 μM), as determined in identical radiometric kinase assays using MBP substrate [1]. The low-affinity nature of this compound makes it particularly suitable as a negative control or screening window calibrator in high-throughput Mps1 inhibitor discovery campaigns.
| Evidence Dimension | Mps1 kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | 38.41 ± 4.6 μM |
| Comparator Or Baseline | Staurosporine: 0.102 ± 0.015 μM; SP600125: 0.692 ± 0.12 μM |
| Quantified Difference | ~376-fold weaker than staurosporine; ~55-fold weaker than SP600125 |
| Conditions | Radiometric kinase assay using MBP substrate; human Mps1 catalytic domain |
Why This Matters
Defines the compound as a validated low-affinity reference standard for Mps1 kinase assay development, enabling robust Z'-factor determination and hit threshold setting in HTS campaigns.
- [1] Chu, M. L. H., Lang, Z., Chavas, L. M. G., Neres, J., Fedorova, O. S., Tabernero, L., Cherry, M., Williams, D. H., Douglas, K. T., & Eyers, P. A. (2010). Biophysical and X-ray crystallographic analysis of Mps1 kinase inhibitor complexes. Biochemistry, 49(8), 1689-1701. View Source
